![molecular formula C8H9IO B3120078 1-Iodo-2-methoxy-3-methylbenzene CAS No. 25922-05-8](/img/structure/B3120078.png)
1-Iodo-2-methoxy-3-methylbenzene
Overview
Description
“1-Iodo-2-methoxy-3-methylbenzene” is a chemical compound with the molecular formula C8H9IO. It has a molecular weight of 248.06 . The compound belongs to the class of organic compounds known as iodobenzenes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with iodine, methoxy, and methyl groups attached to it . The exact positions of these groups on the benzene ring can be determined by IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely involve electrophilic aromatic substitution, similar to other iodobenzenes . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 248.06 and a molecular formula of C8H9IO . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Mechanism of Action
Target of Action
The primary target of 1-Iodo-2-methoxy-3-methylbenzene is the benzene ring, a crucial component in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The electrophilic aromatic substitution reaction of benzene is a key pathway in the action of this compound . This reaction allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability and reactivity .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can also affect the compound’s reactivity and the outcome of its interactions with its targets.
Advantages and Limitations for Lab Experiments
1-Iodo-2-methoxy-3-methylbenzene has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, it is toxic and can be hazardous if not handled properly. It is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-Iodo-2-methoxy-3-methylbenzene in scientific research. One of the directions is the synthesis of new organic compounds for various applications, including drug discovery and agrochemicals. Another direction is the development of new metal-catalyzed reactions using this compound as a ligand. The use of this compound in the synthesis of new materials, including polymers and nanoparticles, is also an area of future research.
Scientific Research Applications
1-Iodo-2-methoxy-3-methylbenzene is used in various scientific research applications, including organic synthesis and medicinal chemistry. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of ligands for metal-catalyzed reactions.
properties
IUPAC Name |
1-iodo-2-methoxy-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPVUFEPLMJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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